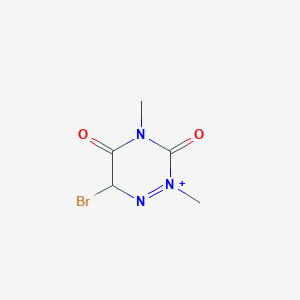
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process may also include purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazine ring may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted triazine derivative.
Applications De Recherche Scientifique
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mécanisme D'action
The mechanism of action of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methyl groups on the triazine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Lacks the bromine substituent.
6-chloro-2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Contains a chlorine atom instead of bromine.
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Similar structure but without halogen substitution.
Uniqueness
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs .
Propriétés
Formule moléculaire |
C5H7BrN3O2+ |
|---|---|
Poids moléculaire |
221.03 g/mol |
Nom IUPAC |
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione |
InChI |
InChI=1S/C5H7BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h3H,1-2H3/q+1 |
Clé InChI |
DTAKUIPXSUKIOK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(N=[N+](C1=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


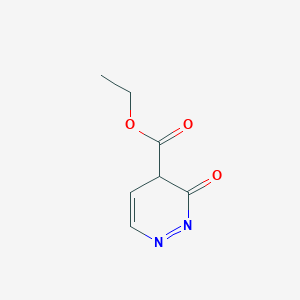
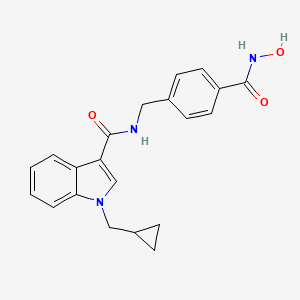
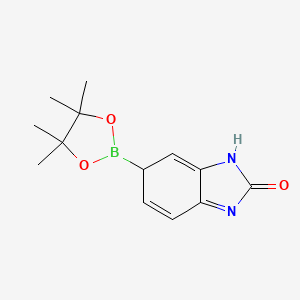
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)
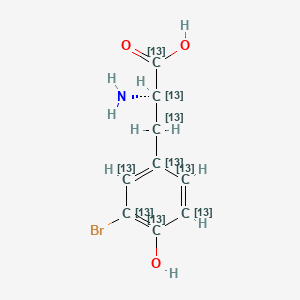
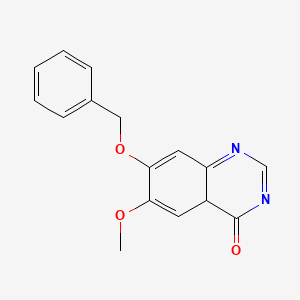
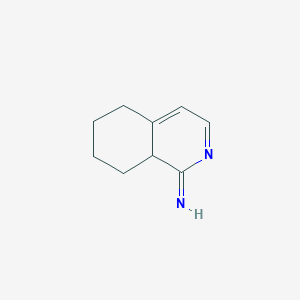
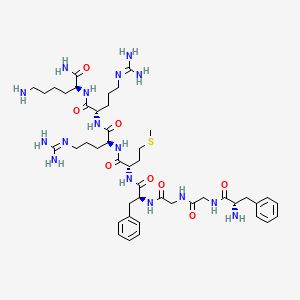
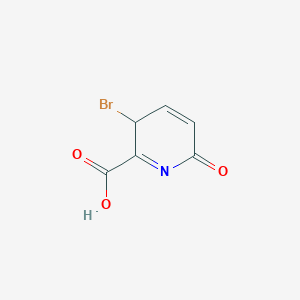
![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
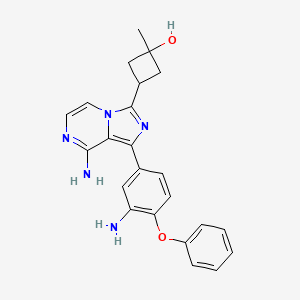
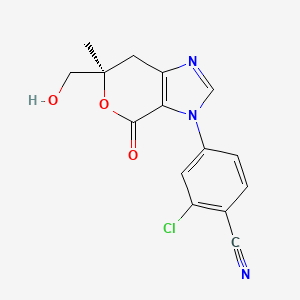
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
